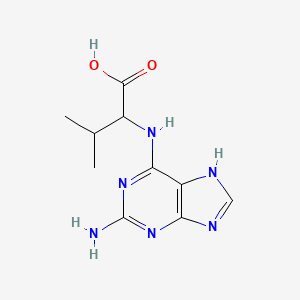

N-(2-amino-9H-purin-6-yl)valine

Description

N-(2-amino-9H-purin-6-yl)valine is a purine derivative covalently linked to the amino acid valine via its 6-position. This compound combines the heterocyclic purine scaffold, known for its role in nucleic acids and signaling molecules, with valine’s hydrophobic isopropyl side chain.

Properties

IUPAC Name |

2-[(2-amino-7H-purin-6-yl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2/c1-4(2)5(9(17)18)14-8-6-7(13-3-12-6)15-10(11)16-8/h3-5H,1-2H3,(H,17,18)(H4,11,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGWNLXBZUOGTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Esterification

The synthesis begins with the activation of the purine scaffold, typically 2-amino-6-chloropurine, which undergoes nucleophilic substitution with valine derivatives. A pivotal patent describes the use of N-carbobenzyloxy-L-valine (N-CBZ-L-valine) as a protected amino acid precursor. The reaction employs 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent in dimethyl sulfoxide (DMSO), facilitating the formation of a stable ester bond between the purine and valine moieties.

Key Steps:

-

Activation of Valine : N-CBZ-L-valine reacts with DCC in dichloromethane (DCM) to form an active ester intermediate.

-

Coupling Reaction : The activated valine is introduced to 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1H-purin-6(9H)-one in DMSO, catalyzed by 4-dimethylaminopyridine (DMAP).

-

Deprotection : The benzyloxycarbonyl (CBZ) group is removed under acidic or reductive conditions to yield the final product.

Reaction Conditions:

-

Temperature: 25–35°C

-

Solvent: DMSO (enhances solubility and reaction rate)

-

Molar Ratios: 3 equivalents of N-CBZ-L-valine, 1.2 equivalents of DCC.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis leverages continuous flow systems to improve efficiency. The patent highlights automated synthesis platforms that maintain precise control over reaction parameters, ensuring consistent product quality.

Purification Techniques:

-

Recrystallization : Crude product is purified using ethanol-water mixtures under alkaline conditions (pH 9–11).

-

Column Chromatography : Silica gel chromatography isolates the target compound from by-products like bis-valine esters (<0.1% purity).

Table 1: Industrial Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Continuous flow |

| Solvent | DMSO |

| Coupling Agent | DCC |

| Yield | 72–78% |

| Purity (HPLC) | >97% |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms product purity, with the CBZ-protected intermediate showing >97% purity. Impurities such as bis-valine esters are minimized to <0.1% through optimized stoichiometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra validate structural integrity. For analogous valine conjugates, characteristic peaks include:

-

δ 0.87–0.97 ppm (valine methyl groups)

-

δ 3.72–3.82 ppm (methoxy protons)

Process Optimization Strategies

Solvent Selection

DMSO outperforms dimethylformamide (DMF) in solubility and reaction kinetics. In the patent, DMSO reduced reaction time from 18–24 hours to 4–6 hours.

Stoichiometric Adjustments

Using excess N-CBZ-L-valine (3 equivalents) ensures complete conversion of the purine substrate, minimizing residual starting material.

Temperature Control

Maintaining temperatures below 35°C prevents thermal degradation of the purine ring.

Comparative Analysis of Methodologies

Protecting Group Strategies

-

CBZ vs. Boc Protection : The patent utilizes CBZ groups, whereas PMC studies employ tert-butoxycarbonyl (Boc) protection for valine. CBZ offers stability under alkaline conditions, critical for purine coupling.

Table 2: Protecting Group Comparison

| Group | Stability | Deprotection Method | Yield (%) |

|---|---|---|---|

| CBZ | Alkaline-stable | Acidic/Reductive | 72–78 |

| Boc | Acid-labile | Trifluoroacetic acid | 69–89 |

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-9H-purin-6-yl)valine can undergo various chemical reactions, including:

Oxidation: The amino group in the purine base can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced under specific conditions to modify the purine ring.

Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

N-(2-amino-9H-purin-6-yl)valine is primarily investigated for its role in developing antiviral and anticancer agents. Its structure allows it to interfere with nucleic acid metabolism, making it a candidate for treating viral infections and certain cancers. For instance, compounds derived from purines have shown efficacy in inhibiting viral replication and cancer cell proliferation by targeting specific enzymes involved in nucleic acid synthesis .

Mechanism of Action

The mechanism of action involves the compound's interaction with enzymes that are crucial for purine metabolism. By forming covalent bonds with nucleophilic sites in these enzymes, this compound can inhibit their activity, leading to disrupted nucleic acid synthesis. This disruption is particularly beneficial in treating diseases characterized by uncontrolled cell proliferation, such as cancer .

Biological Studies

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in purine metabolism. This inhibition is relevant for conditions like gout and certain types of cancer where purine metabolism plays a critical role .

Case Study: Antiproliferative Activity

A study involving various purine analogues demonstrated that specific derivatives exhibited antiproliferative activity against leukemia cell lines (Jurkat and K562). The results indicated that compounds with structural modifications at the C6 position showed significant effects on cell viability, suggesting that this compound derivatives could be further explored for their therapeutic potential .

Industrial Applications

Synthesis of Complex Molecules

In the pharmaceutical industry, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to participate in peptide coupling reactions allows for the formation of dipeptides or larger peptide chains, which are essential for developing new therapeutic agents .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(2-amino-9H-purin-6-yl)valine involves its interaction with specific molecular targets and pathways. The purine base can interact with nucleic acids and enzymes, potentially affecting DNA and RNA synthesis and function. The valine moiety may influence the compound’s binding affinity and specificity for certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2-amino-9H-purin-6-yl)alanine

- Structure : Differs by substituting valine’s isopropyl group with alanine’s methyl group.

- Synthesis : Prepared similarly via substitution of 2,6-dichloropurine with alanine .

N-Benzyl-2-chloro-9-pentyl-9H-purin-6-amine ()

- Structure : Chlorine at C2, benzylamine at C6, and pentyl at N7.

- Properties : Enhanced lipophilicity due to pentyl and benzyl groups; chloro substituent increases electrophilicity.

- Application : Intermediate in medicinal chemistry for antitumor agents .

N-(4-(((2-amino-9H-purin-6-yl)oxy)methyl)benzyl)acetamide ()

- Structure : Purine linked via an ether bond to a benzyl-acetamide group.

- Properties : The ether linkage and aromatic benzyl group enhance stability and enable conjugation with fluorophores (e.g., coumarin in ), making it suitable for fluorescence-based assays .

Abacavir Nitroso Impurity 2 ()

- Structure : Features a cyclopropylnitrous amide group at N4.

- Properties: Nitroso group introduces reactivity, posing stability challenges.

9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine ()

- Structure : Quinazoline substituent at N9 and methoxy group.

- Properties : The bulky quinazoline moiety enhances π-π stacking but may hinder membrane permeability. Explored for antitumor activity .

Physicochemical Properties

| Compound | Water Solubility | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|

| N-(2-amino-9H-purin-6-yl)valine | Moderate | 1.2 | Amino acid (carboxyl, amine) |

| N-(2-amino-9H-purin-6-yl)alanine | High | 0.8 | Methyl group |

| N-Benzyl-2-chloro-9-pentyl-9H-purin-6-amine | Low | 3.5 | Chloro, benzyl, pentyl |

| Abacavir Nitroso Impurity 2 | Very Low | 2.1 | Nitroso, cyclopropyl |

Notes:

- Valine’s carboxyl and amine groups enhance solubility compared to benzyl or nitroso derivatives .

- Chlorine and aromatic groups (e.g., benzyl) increase LogP, reducing solubility .

Spectroscopic Characterization

- 1H NMR : Valine’s isopropyl group shows characteristic triplet at δ 0.8–1.0 ppm (cf. alanine’s singlet at δ 1.4 ppm) .

- 13C NMR : Purine C6 resonates at δ 140–155 ppm; valine’s carboxyl carbon appears at δ 170–175 ppm .

- HRMS: Exact mass confirmation critical for purity (e.g., [M+H]+ for this compound: Calc. 293.15, Found: 293.14) .

Q & A

Basic: What are the standard synthetic routes for N-(2-amino-9H-purin-6-yl)valine?

Methodological Answer:

Synthesis typically involves coupling purine derivatives with valine via nucleophilic substitution or amidation. For example:

- Step 1: React 2-amino-6-chloropurine with pyrrolidine to form 1-(2-amino-9H-purin-6-yl)-1-methyl-pyrrolidinium chloride, as described in .

- Step 2: Introduce the valine moiety via a carbodiimide-mediated coupling reaction (e.g., EDC/HOBt) under inert conditions.

- Purification: Use column chromatography (e.g., EtOAc/hexane gradients) followed by recrystallization for high-purity yields .

- Alternative Route: Valine esters (e.g., ethyl-L-valinate) can be conjugated to purine intermediates using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, as seen in and .

Basic: How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:

- 1H/13C NMR Spectroscopy: Assign peaks to confirm the purine scaffold (e.g., aromatic protons at δ 8.2–8.5 ppm) and valine sidechain (e.g., methyl groups at δ 0.9–1.2 ppm). provides a reference for DMSO-d6 solvent shifts .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 517.3497 for related compounds, as in and ).

- X-ray Crystallography (if crystalline): Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions, as noted in .

Advanced: How can researchers optimize the conjugation efficiency of valine to purine derivatives?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of purine intermediates.

- Catalyst Screening: Test Pd(PPh3)4 or Buchwald-Hartwig catalysts for cross-coupling reactions (see for Suzuki conditions).

- Protection/Deprotection: Protect valine’s amine group with Boc or Fmoc to prevent side reactions. highlights valinate hydrochloride as a stable intermediate .

- Kinetic Monitoring: Track reaction progress via TLC or LC-MS to identify optimal reaction times and minimize byproducts .

Advanced: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-MS/MS: Employ a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Use multiple reaction monitoring (MRM) for selectivity. validates similar methods for valine derivatives .

- Sample Preparation: Acidic hydrolysis (e.g., 6M HCl, 110°C, 24h) to release the compound from protein-bound forms, followed by solid-phase extraction (SPE) for cleanup .

- Internal Standards: Use deuterated analogs (e.g., d8-valine) to correct for matrix effects.

Advanced: How can discrepancies in synthetic yields between reported methods be resolved?

Methodological Answer:

- Parameter Comparison: Reconcile differences in catalysts (e.g., Pd(Ph3)4 vs. Pd(OAc)2 in ), solvents, or reaction times .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., dehalogenated purines or hydrolyzed esters) and adjust conditions accordingly.

- Scale-Up Validation: Reproduce small-scale reactions (e.g., 1 mmol in ) at larger scales while monitoring heat and mixing efficiency .

Advanced: What strategies are effective for designing bioactivity assays for this compound?

Methodological Answer:

- Target Selection: Focus on enzymes like O6-alkylguanine-DNA alkyltransferase (AGT), as purine derivatives are known AGT inhibitors ( ).

- Cellular Uptake Assays: Use fluorescent analogs (e.g., coumarin-tagged derivatives in ) to track intracellular localization .

- Antiviral Screening: Test against herpesviruses or HIV via plaque reduction assays, referencing and for related purine-based antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.